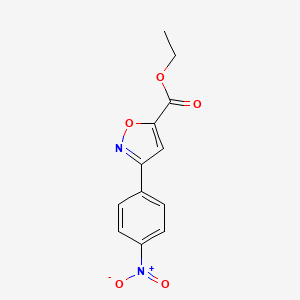

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

Description

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester (CAS: Not explicitly provided; referenced via PubChem and supplier data) is an isoxazole derivative characterized by a nitro group at the para position of the phenyl ring and an ester moiety at the 5-position of the isoxazole core . The nitro group (-NO₂) is a strong electron-withdrawing substituent, which enhances electrophilic reactivity and may influence biological activity by interacting with cellular targets. The compound’s molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol (exact mass: 262.0388) .

Properties

IUPAC Name |

ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFPZKCSNGEMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form 4-nitrophenyl isoxazole. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form more complex nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of dinitrophenyl derivatives.

Reduction: Formation of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester.

Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : The nitrophenyl group can be oxidized to form more complex nitro derivatives.

- Reduction : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution Reactions : The isoxazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Biology

The compound has been investigated for its potential as a bioactive compound with various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for therapeutic applications .

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development:

- Therapeutic Agents : It may serve as a scaffold for designing novel therapeutic agents targeting specific diseases.

- Veterinary Medicine : Some derivatives of isoxazole compounds have shown effectiveness in controlling endoparasites in veterinary applications .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Material Science : It can be utilized in developing advanced materials with specific electronic or optical properties due to its structural characteristics.

- Chemical Manufacturing : As an intermediate in the synthesis of other chemical compounds, it plays a crucial role in the production processes within chemical industries .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitrophenyl group could enhance efficacy.

Case Study 2: Anti-inflammatory Properties

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in vitro. It was shown to inhibit pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The isoxazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The pharmacological and physicochemical properties of isoxazole derivatives are heavily influenced by substituents on the phenyl ring and isoxazole core. Below is a comparative analysis of key analogues:

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations :

- Electron-withdrawing vs. In contrast, methoxy (OCH₃) or amino (NH₂) groups in analogues like and donate electrons, altering reaction pathways and solubility .

- Lipophilicity : Fluorine and trifluoromethyl substituents (e.g., ) significantly increase hydrophobicity, which may improve blood-brain barrier penetration .

- Biological activity: Amino-substituted derivatives (e.g., ) are intermediates for antitubercular agents, as seen in structurally related compounds .

Challenges and Opportunities

- Synthesis complexity : The trifluoromethyl group in requires specialized fluorination techniques, whereas nitro groups are easier to introduce via nitration .

- Supply limitations : The target compound’s discontinued status underscores the need for alternative synthesis routes or analogues with comparable properties.

Biological Activity

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester (commonly referred to as the compound) is a notable derivative in the isoxazole family, characterized by its unique structure that includes both a nitro group and an ethyl ester. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 262.22 g/mol. The synthesis typically involves several key steps:

- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

- Nitration : The introduction of the nitro group is performed using concentrated nitric acid and sulfuric acid on the phenyl ring.

- Esterification : The carboxylic acid is converted to its ethyl ester using ethanol in the presence of an acid or base catalyst .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group can participate in redox reactions, while the isoxazole ring facilitates interactions through hydrogen bonding and hydrophobic effects. These interactions may lead to inhibition of specific enzymes or receptors involved in disease pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, research on related isoxazole derivatives demonstrated significant cytotoxic effects against human promyelocytic leukemia cell lines (HL-60). Compounds exhibited IC50 values ranging from 86 to 755 μM, with specific derivatives showing enhanced activity through mechanisms involving apoptosis and cell cycle arrest .

Antiparasitic Applications

The compound has also been explored for its antiparasitic properties, particularly in veterinary medicine. It has been identified as effective against endoparasites, suggesting potential applications in treating parasitic infections in animals .

Cytotoxicity Assays

In a detailed study examining the cytotoxic effects of various isoxazole derivatives, this compound was included among compounds tested for their ability to induce apoptosis in cancer cells. The study found that certain derivatives significantly reduced Bcl-2 expression while increasing p21^WAF-1 levels, indicating a dual mechanism involving both apoptosis promotion and cell cycle regulation .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 86 - 755 | Induces apoptosis, cell cycle arrest |

| 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester | Varies | Primarily cell cycle arrest |

| 3-(4-Chloro-phenyl)-isoxazole-5-carboxylic acid ethyl ester | Varies | Mixed mechanisms |

This table illustrates the varying degrees of cytotoxicity among related compounds, emphasizing the unique biological profile of the nitro-substituted derivative.

Q & A

Basic: What are the common synthetic routes for 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester, and how are the products characterized?

Answer:

The compound is typically synthesized via cycloaddition or condensation reactions. For example, analogous isoxazole derivatives are prepared by reacting nitrile oxides with dipolarophiles, followed by esterification. Characterization involves:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ester functionality (e.g., ethyl ester protons at δ ~4.3 ppm and carbonyl carbons at ~160–170 ppm) .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., observed [M+Na]⁺ peaks) .

- HPLC for purity assessment (e.g., >95% purity with retention times ~4–6 minutes) .

- Elemental analysis to validate empirical formulas .

Basic: What spectroscopic techniques are employed to confirm the structure of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assignments focus on the isoxazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and ester groups (quartet for –CH₂CH₃ at δ 1.3–1.4 ppm) .

- IR spectroscopy : Detection of ester carbonyl stretching (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in analogs like 3-(4-methoxyphenyl)-5-methylisoxazole derivatives .

Advanced: How can reaction conditions be optimized to enhance the yield of the target compound?

Answer:

Optimization strategies include:

- Catalytic systems : Ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) reduce reaction times and improve yields by enhancing electrophilic-nucleophilic interactions .

- Solvent selection : Polar aprotic solvents (e.g., THF) favor cyclization, while ethanol/water mixtures improve solubility of intermediates .

- Temperature control : Reflux conditions (e.g., 80°C in THF) minimize side reactions during esterification .

Advanced: How to address discrepancies in NMR data when synthesizing novel analogs?

Answer:

Contradictions in NMR data often arise from:

- Dynamic effects : Rotameric equilibria in ester groups can split signals. Low-temperature NMR (e.g., –40°C) or deuterated DMSO can suppress this .

- Impurity interference : HPLC-MS cross-verification identifies co-eluting impurities (e.g., unreacted nitro precursors) .

- Crystallographic validation : X-ray structures resolve ambiguous NOE correlations, as demonstrated for 4-methoxyphenyl isoxazole derivatives .

Advanced: What strategies are used to study the structure-activity relationships (SAR) of derivatives?

Answer:

SAR studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-phenyl position enhances electrophilicity, while alkyl chains (e.g., –CH₂CH₃) modulate lipophilicity .

- Biological assays : Analogs are tested for anti-inflammatory or analgesic activity via cyclooxygenase inhibition assays, with ulcerogenic risk assessed using rat models .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes like COX-2 .

Advanced: How can regioselectivity challenges in isoxazole ring formation be mitigated?

Answer:

Regioselectivity is controlled by:

- Dipole stabilization : Electron-deficient nitrile oxides favor 3,5-disubstituted isoxazoles. For example, nitro groups at the phenyl ring direct cycloaddition to the 5-position .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and minimizes side products via uniform heating .

- Protecting groups : Temporary protection of carboxylic acid moieties (e.g., as methyl esters) prevents unwanted side reactions during nitro group introduction .

Advanced: What analytical methods resolve isomeric impurities in final products?

Answer:

Isomeric separation techniques include:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates diastereomers (e.g., Z/E isomers in thiazolo-pyrimidine derivatives) .

- Crystallization : Selective recrystallization from ethanol/water mixtures isolates the desired isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.